molecular formula C9H11NO2 B598523 5-Ethyl-4-methyl-3-pyridinecarboxylic acid CAS No. 102879-45-8

5-Ethyl-4-methyl-3-pyridinecarboxylic acid

Cat. No.: B598523
CAS No.: 102879-45-8
M. Wt: 165.192
InChI Key: GZMXMCWALFYCBT-UHFFFAOYSA-N
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Description

5-Ethyl-4-methyl-3-pyridinecarboxylic acid (CAS 102879-45-8) is a high-purity pyridine derivative intended for research and development purposes. This compound features the pyridine ring, a key heterocyclic structure that is a fundamental building block in more than 180 marketed drugs, making it a highly valuable scaffold in medicinal chemistry and drug discovery programs . With a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol, it serves as a versatile synthetic intermediate . The canonical SMILES notation for this molecule is CCC1=CN=CC(C(O)=O)=C1C . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to develop novel active ingredients or as a precursor in complex multi-step organic syntheses.

Properties

IUPAC Name

5-ethyl-4-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-7-4-10-5-8(6(7)2)9(11)12/h4-5H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMXMCWALFYCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CC(=C1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Dihydropyridine Synthesis

The Hantzsch method involves condensing β-keto esters, aldehydes, and ammonia to form 1,4-dihydropyridines, which are subsequently oxidized to pyridines. For this compound:

  • Step 1 : React ethyl 3-oxopentanoate (ethyl group source) and methyl acetoacetate (methyl group source) with formaldehyde and ammonium acetate.

  • Step 2 : Oxidize the dihydropyridine intermediate with HNO₃ or MnO₂ to aromatize the ring.

  • Step 3 : Hydrolyze the ester moiety using LiOH/EtOH to yield the carboxylic acid.

Example Protocol :

Key Data :

ParameterValueSource
Cyclization Yield65–78%
Oxidation Yield82%
Hydrolysis Yield90%

Enamine Cyclization with Meldrum’s Acid

Formation of β-Keto Esters

Meldrum’s acid facilitates β-keto ester synthesis via condensation with carboxylic acids. For 1a (N-Boc-piperidine acid):

  • React 1a with Meldrum’s acid and EDC·HCl/DMAP in CH₂Cl₂.

  • Perform methanolysis to yield β-keto ester 2a .

Enamine Formation and Cyclization

Treat 2a with DMF·DMA to generate β-enamino diketone 3a , which undergoes cyclization with hydrazines or ammonia analogs:

Optimization Insight :

  • Solvent : EtOH maximizes regioselectivity (99.5%) compared to ACN or CCl₄.

  • Temperature : 140–160°C minimizes side products.

Functionalization of Preformed Pyridine Rings

Directed ortho Metalation (DoM)

Introduce the carboxylic acid group via lithiation and carboxylation:

  • Brominate 5-ethyl-4-methylpyridine at position 3 using NBS.

  • Perform DoM with LDA at −78°C, then quench with CO₂.

  • Acidify to yield the carboxylic acid.

Challenges :

  • Steric hindrance from ethyl/methyl groups reduces carboxylation efficiency.

  • Yields: ≤50% due to competing side reactions.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Hantzsch SynthesisHigh functional group compatibilityMulti-step, oxidation required60–75%
Enamine CyclizationHigh regioselectivityRequires specialized reagents70–85%
DoM FunctionalizationDirect carboxylationLow yields, harsh conditions40–50%

Reaction Optimization and Scalability

Solvent Effects

  • Polar Protic Solvents (e.g., EtOH) : Enhance cyclization rates and selectivity via hydrogen bonding.

  • Aprotic Solvents (e.g., DMF) : Favor enamine formation but reduce regioselectivity.

Catalytic Additives

  • DMAP : Accelerates β-keto ester formation (20 mol% yields 85% conversion).

  • EDC·HCl : Efficient coupling agent for Meldrum’s acid adducts.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.40 (s, 3H, CH₃), 8.50 (s, 1H, pyridine-H).

  • IR (KBr) : 1680 cm⁻¹ (C=O), 2500–3300 cm⁻¹ (COOH).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeOH).

Industrial-Scale Considerations

  • Cost Efficiency : Enamine cyclization is preferred for scalability (reagent availability, ≤3 steps).

  • Safety : Carboxylic acid isolation requires corrosion-resistant equipment (pH <3) .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-methyl-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

5-Ethyl-4-methyl-3-pyridinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Formula Key Features
This compound 5-ethyl, 4-methyl, 3-COOH C9H11NO2 Enhanced lipophilicity due to ethyl and methyl groups; moderate solubility in polar solvents .
5-Methylpyridine-3-carboxylic acid (5-Methylnicotinic acid) 5-methyl, 3-COOH C7H7NO2 Reduced lipophilicity compared to ethyl-substituted analog; higher water solubility .
4-Methylpyridine-3-carboxylic acid 4-methyl, 3-COOH C7H7NO2 Similar to 5-methyl isomer but with methyl at 4-position; altered reactivity in electrophilic substitution .
5-Ethylpyridine-2-carboxylic acid 5-ethyl, 2-COOH C8H9NO2 Isomeric differences in COOH position; potential variation in hydrogen bonding and target interactions .
Ethyl 5-ethyl-4-methylpyridine-3-carboxylate 5-ethyl, 4-methyl, 3-COOEt C11H15NO2 Ester form of the target compound; improved solubility in organic solvents but reduced polarity .

Physicochemical Properties

  • Solubility : The carboxylic acid group enhances water solubility, but the ethyl and methyl substituents increase lipophilicity, reducing aqueous solubility compared to simpler analogs like 5-methylnicotinic acid .
  • Reactivity : The 4-methyl group may sterically hinder reactions at the 4-position, while the 5-ethyl group could influence electronic effects (e.g., resonance stabilization of intermediates in substitution reactions) .
  • Stability : The free acid form is less stable under alkaline conditions compared to its ester derivatives, which resist hydrolysis in neutral or acidic environments .

Biological Activity

5-Ethyl-4-methyl-3-pyridinecarboxylic acid, a member of the pyridinecarboxylic acid family, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the synthesis, biological activities, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

The molecular formula of this compound is C9H11NO2C_9H_{11}NO_2. Its structure features:

  • Ethyl group at the 5-position
  • Methyl group at the 4-position
  • Carboxylic acid functional group at the 3-position

Synthesis methods typically involve reactions between pyridine derivatives and carboxylic acids, often utilizing organic solvents and bases to enhance yield and selectivity. For example, one method includes reacting 3-ethyl-4-methylpyridine with carbon dioxide under high pressure, facilitated by a transition metal catalyst.

Antimicrobial Properties

Research indicates that compounds in the pyridinecarboxylic acid class exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates antibacterial activity against various Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as a therapeutic agent against bacterial infections .

Anticancer Effects

The compound has also been evaluated for its anticancer properties. Cytotoxicity tests on cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer), revealed notable anticancer effects with IC50 values of approximately 150 μg/mL and 137 μg/mL, respectively. Apoptotic studies indicated an upregulation of pro-apoptotic genes (caspase-3, -8, -9) alongside a downregulation of anti-apoptotic markers (Bcl-2) in treated cells, highlighting its mechanism of inducing apoptosis in cancer cells .

Antidiabetic Activity

In addition to its anticancer effects, this compound has shown potential antidiabetic activity. It inhibits key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, with IC50 values indicating effective enzyme inhibition comparable to established antidiabetic drugs like acarbose .

Case Studies and Research Findings

Study Focus Findings
In Vitro EvaluationAntimicrobial ActivitySignificant activity against Gram-positive bacteria; MIC values indicate therapeutic potential.
Cytotoxicity TestsAnticancer EffectsIC50 values: MCF-7 (150 μg/mL), HepG2 (137 μg/mL); induces apoptosis via gene regulation.
Enzyme Inhibition StudiesAntidiabetic ActivityEffective inhibition of α-amylase and α-glucosidase; potential for diabetes management.

Q & A

Q. What are the recommended synthetic routes for 5-ethyl-4-methyl-3-pyridinecarboxylic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A common approach involves multi-step condensation and cyclization reactions. For example:

Start with a pyridine precursor (e.g., 3-aminopyridine) and introduce ethyl and methyl groups via alkylation or Friedel-Crafts reactions under anhydrous conditions.

Carboxylic acid functionalization can be achieved through oxidation of a methyl or hydroxymethyl group using KMnO₄ or CrO₃ in acidic media.

Optimize catalysts (e.g., palladium or copper for cross-coupling) and solvents (DMF, toluene) to enhance regioselectivity .

Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and purity. For example, the ethyl group’s triplet (~1.2 ppm) and methyl group’s singlet (~2.5 ppm) are diagnostic .

HPLC-MS : Employ reverse-phase C18 columns with UV detection (254 nm) and electrospray ionization (ESI-MS) to assess purity and molecular weight.

X-ray Crystallography : If single crystals are obtainable, this resolves stereochemical ambiguities .

Q. How should researchers handle stability issues during storage of this compound?

Methodological Answer:

Store at 2–8°C in airtight, light-resistant containers to prevent degradation via oxidation or moisture absorption .

Pre-purify via lyophilization for long-term storage.

Regularly validate stability using HPLC to detect decomposition products (e.g., decarboxylated derivatives).

Advanced Research Questions

Q. What strategies are effective for resolving contradictory spectral data (e.g., NMR shifts) in structural elucidation?

Methodological Answer:

Perform 2D NMR (COSY, HSQC, HMBC) to assign coupling patterns and confirm connectivity. For example, HMBC correlations between the carboxylic proton and pyridine ring carbons can resolve ambiguity .

Cross-validate with IR spectroscopy : Carboxylic acid C=O stretches (~1700 cm1^{-1}) and pyridine ring vibrations (~1600 cm1^{-1}) provide complementary data.

Compare computational predictions (DFT-based chemical shift calculations) with experimental results .

Q. How can researchers address low solubility of this compound in biological assays?

Methodological Answer:

Solvent Screening : Test polar aprotic solvents (DMSO, DMF) or aqueous buffers (pH-adjusted to deprotonate the carboxylic acid).

Prodrug Derivatization : Synthesize ester or amide derivatives (e.g., ethyl ester) to enhance lipophilicity, then hydrolyze in situ .

Nanoformulation : Use liposomes or cyclodextrins to improve bioavailability in cellular assays .

Q. What experimental designs are suitable for probing the compound’s potential biological activity (e.g., enzyme inhibition)?

Methodological Answer:

Enzyme Assays : Screen against target enzymes (e.g., kinases, carboxylases) using fluorometric or colorimetric substrates. Include positive controls (known inhibitors) and measure IC50_{50} values .

Molecular Docking : Perform in silico studies (AutoDock, Schrödinger) to predict binding modes to active sites. Validate with mutagenesis or SAR studies .

Cellular Uptake Studies : Use fluorescently tagged analogs or LC-MS to quantify intracellular concentrations .

Q. How can researchers reconcile discrepancies in reported synthetic yields or purity across studies?

Methodological Answer:

Reproduce Protocols : Systematically vary parameters (catalyst loading, temperature) to identify critical variables.

Advanced Purification : Employ preparative HPLC or simulated moving bed (SMB) chromatography for high-purity batches.

Collaborative Validation : Share samples with independent labs for cross-testing using standardized methods (e.g., USP guidelines) .

Q. What methodologies are recommended for functionalizing the pyridine ring without degrading the carboxylic acid group?

Methodological Answer:

Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester using SOCl2_2/MeOH, perform substitutions (e.g., halogenation), then hydrolyze back .

Directed Ortho-Metalation : Use lithium bases (LDA) to selectively introduce substituents at the 4- or 6-position .

Microwave-Assisted Synthesis : Reduce reaction times to minimize side reactions (e.g., decarboxylation) .

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